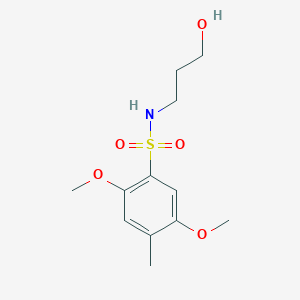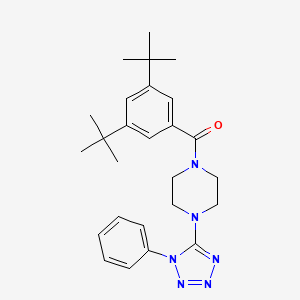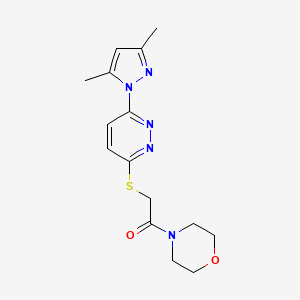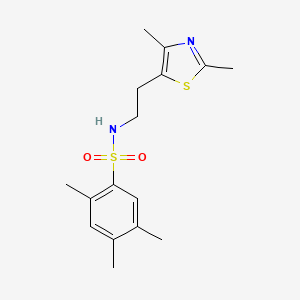![molecular formula C20H21N5O5 B2707577 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyridin-3-yl)methanone oxalate CAS No. 1351597-78-8](/img/structure/B2707577.png)
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyridin-3-yl)methanone oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyridin-3-yl)methanone oxalate” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular structure of imidazole-containing compounds is characterized by a five-membered heterocyclic ring with two nitrogen atoms . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms . The specific molecular structure of “this compound” is not provided in the retrieved papers.
Chemical Reactions Analysis
Imidazole-containing compounds are known for their broad range of chemical reactivity. They can participate in various chemical reactions due to their amphoteric nature, showing both acidic and basic properties . The specific chemical reactions involving “this compound” are not mentioned in the retrieved papers.
Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “this compound” are not mentioned in the retrieved papers.
科学的研究の応用
Molecular Interactions and Conformational Analysis
Studies have explored the molecular interactions of related compounds, particularly focusing on their conformational analysis and interactions with receptors. For instance, research on cannabinoid receptor antagonists highlights the importance of molecular conformation in binding interactions, providing insights into the design of receptor-targeted drugs (Shim et al., 2002).
Synthesis and Structural Analysis
Research on the synthesis of new pyridine derivatives demonstrates various approaches to creating compounds with potential antimicrobial activities. These studies often involve the preparation of complex structures and their evaluation against bacterial and fungal strains, highlighting the antimicrobial potential of such compounds (Patel, Agravat, & Shaikh, 2011). Similarly, the synthesis and structural exploration of bioactive heterocycles show the importance of specific molecular frameworks for antiproliferative activities (Prasad et al., 2018).
Antimicrobial and Antiproliferative Activities
A significant area of research involves the antimicrobial and antiproliferative activities of synthesized compounds. For example, novel syntheses aim to explore the biological activities of derivatives, testing their efficacy against different microbial strains and cancer cells. This research not only advances our understanding of chemical synthesis but also contributes to the development of new therapeutic agents (Bassyouni et al., 2012).
Novel Synthesis Methods
Innovative synthesis methods are crucial for developing new compounds with potential biological applications. Studies have focused on creating novel benzo[4,5]imidazo[1,2-a]pyridine derivatives and exploring their chemical properties. Such research not only expands the chemical repertoire but also provides new candidates for drug development and other applications (Goli-Garmroodi et al., 2015).
作用機序
Target of action
The compound contains a benzimidazole moiety, which is known to interact with a variety of biological targets. Benzimidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical pathways
Given the wide range of activities associated with benzimidazole derivatives, it is likely that multiple pathways could be affected .
Pharmacokinetics
The presence of a piperazine unit in similar compounds has been reported to enhance aqueous solubility and improve oral absorption .
Result of action
Benzimidazole derivatives have been reported to have a variety of effects, including antimicrobial, anti-inflammatory, and antitumor activities .
Action environment
Factors such as ph, temperature, and the presence of other substances can often affect the activity of similar compounds .
特性
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-pyridin-3-ylmethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O.C2H2O4/c24-18(14-4-3-7-19-12-14)23-10-8-22(9-11-23)13-17-20-15-5-1-2-6-16(15)21-17;3-1(4)2(5)6/h1-7,12H,8-11,13H2,(H,20,21);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJAETVCULCWPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=CN=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-7-(3-methylbutyl)-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2707495.png)
![(5E)-5-[(5-chloro-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2707498.png)
![N-(3,4-dimethylphenyl)-4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2707499.png)

![N~1~-(4-chlorophenyl)-2-{2-methyl-4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2707502.png)


![Methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate;hydrochloride](/img/structure/B2707506.png)
![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2707508.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2707510.png)

![4-[4-(Difluoromethoxy)phenyl]-6-hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B2707512.png)
![Ethyl 1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylate](/img/structure/B2707515.png)
